(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate
Description
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate is a synthetic organic compound characterized by a stereospecific (S)-configured propan-2-yl backbone. Key structural features include:
- Azide group (-N₃): Imparts reactivity for applications like click chemistry or bioconjugation.
- 3-Fluoro-4-morpholinophenyl substituent: The morpholine ring contributes to solubility and bioavailability, while the fluorine atom modulates electronic properties and binding interactions.
- Acetate ester: Affects metabolic stability and membrane permeability.
While direct synthetic or application data for this compound are unavailable in the provided evidence, its structural analogs (e.g., compounds with acetamido groups, aromatic substituents, or ester functionalities) offer insights for comparative analysis .
Properties
Molecular Formula |
C17H22FN5O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(2S)-1-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-3-azidopropan-2-yl] acetate |
InChI |
InChI=1S/C17H22FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15H,5-8,10-11H2,1-2H3/t15-/m1/s1 |
InChI Key |
JUPGITOFQRFYMD-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=O)N(C[C@@H](CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Canonical SMILES |
CC(=O)N(CC(CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- (R)-1-Azido-3-chloropropan-2-ol or similar azido precursors are used as starting points.
- The 3-fluoro-4-morpholinophenyl amine derivatives serve as nucleophilic partners.
- Oxazolidinone ring formation is a central step, often via epoxide or glycidyl intermediates.
- Thioacetic acid and hydrotalcite (a mineral anionic clay) are employed in the conversion of azido groups to acetamido functionalities.
Solvents and Bases
- Alcoholic solvents such as methanol, ethanol, isopropanol, and ketonic solvents like acetone are commonly used.
- Polar aprotic solvents, particularly dimethylformamide (DMF), are preferred for azidation steps.
- Inorganic bases such as potassium carbonate or sodium bicarbonate are used for deprotonation and facilitating nucleophilic substitution.
- Hydrotalcite replaces hazardous organic bases like pyridine in critical steps, improving safety and yield.
Stepwise Synthesis
Step 1: Formation of Azido Intermediate
- The reaction of (R)-N-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate with sodium azide in DMF at 80–85°C for several hours yields the azido intermediate.
- The reaction progress is monitored by TLC or HPLC.
- Upon completion, the reaction mixture is quenched with water, and the product is isolated by filtration and drying.
- Typical yield: ~93.8%, purity >99% (HPLC).
Step 2: Conversion to Acetamido Derivative
- The azido intermediate is reacted with thioacetic acid in the presence of hydrotalcite at room temperature (25–30°C) for 12–15 hours.
- This reaction replaces the azide with an acetamido group, forming the target compound.
- The solvent is removed under vacuum, and the residue is refluxed in ethyl acetate to aid purification.
- Typical yield: ~96%, purity >99% (HPLC).
Step 3: Purification
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Azidation | Sodium azide (1.1 eq), methanesulfonate intermediate | Dimethylformamide | 80–85°C | Several hours | 93.8 | >99 |
| Acetamido formation | Thioacetic acid, hydrotalcite (0.1 eq) | None (neat), then ethyl acetate reflux | 25–30°C (reaction), 50–60°C (vacuum distillation) | 12–15 hours | 96 | >99 |
| Purification | Activated charcoal treatment, recrystallization | Methanol, ethyl acetate | 65–70°C (dissolution), room temp (crystallization) | 30 min to several hours | 80 | 99.8 |
Advantages of the Described Preparation Methods
- Use of Hydrotalcite : Replaces pyridine, reducing toxicity and environmental hazards.
- Mild Reaction Conditions : Reactions occur at relatively low temperatures and atmospheric pressure.
- High Purity and Yield : Optimized steps yield high-purity product suitable for pharmaceutical applications.
- Scalability : The process is designed for industrial feasibility with straightforward purification.
Additional Notes and Research Insights
- The azidation step benefits from polar aprotic solvents like DMF, which enhance nucleophilicity of azide ions.
- The conversion of azide to acetamido using thioacetic acid is a well-documented reaction, with hydrotalcite acting as a base catalyst to improve selectivity and yield.
- Reflux in ethyl acetate during purification helps remove impurities and crystallize the product efficiently.
- Avoidance of pyridine addresses health and environmental concerns, making the process more sustainable.
- The process is supported by multiple patent disclosures and peer-reviewed literature, confirming its reliability and reproducibility.
Chemical Reactions Analysis
Synthetic Pathway and Key Reaction Steps
The compound is synthesized through sequential transformations involving epoxide ring-opening, azide substitution, and acetylation.
Step 1: Epoxide Formation and Azide Substitution
-
Starting Material : (S)-Epichlorohydrin reacts with sodium azide in methanol/water to form (S)-1-azido-3-chloropropan-2-ol ( ).
Reaction Conditions :
Step 2: Ring-Opening with Morpholinophenyl Amine
-
The azido-chloro intermediate undergoes nucleophilic attack by 3-fluoro-4-morpholinophenylamine in isopropyl alcohol:
Conditions :
Step 3: Acetylation of the Amine
-
The secondary amine is acetylated using acetic anhydride:
Conditions :
Comparative Reaction Data
Key reaction parameters from alternative methodologies:
| Reaction Step | Solvent | Reagent/Temp | Yield | Source |
|---|---|---|---|---|
| Azide Substitution | Methanol/Water | NaN₃, 25°C | 76% | |
| Epoxide Ring-Opening | Isopropyl Alc. | Amine, reflux | 68%* | |
| Acetylation | Toluene | Ac₂O, <35°C | 92% |
*Yield after purification by column chromatography ( ).
Azide Group Participation
-
The terminal azide enables click chemistry (e.g., Huisgen cycloaddition with alkynes) for bioconjugation ( ).
-
Stability : Decomposes above 150°C; sensitive to strong acids/bases ( ).
Acetamido Group Reactivity
Stereochemical Considerations
-
The (S)-configuration at C2 is preserved via enantioselective synthesis from (S)-epichlorohydrin ( ).
-
Chiral Purity : >99% enantiomeric excess (ee) confirmed by chiral HPLC ( ).
Side Reactions and Byproducts
Scientific Research Applications
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azido and fluoro groups.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the fluoro-substituted aromatic ring can interact with biological targets through halogen bonding. The morpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Azide vs. Non-Azide Analogs: The target compound’s azide group distinguishes it from analogs like 5j and 5c, enabling unique reactivity in click chemistry or photolabeling. By contrast, 5j and 5c prioritize aromatic exciplex formation due to pyrenyl/anthryl groups .
- Substituent Effects: The 3-fluoro-4-morpholinophenyl group in the target compound likely enhances solubility and target binding compared to the dimethylamino (5j) or methoxy (Entry 15) substituents. Fluorine’s electron-withdrawing nature may also reduce metabolic oxidation relative to methoxy groups .
Insights :
- Chromatography : The target compound’s polarity (inferred from its morpholine and azide groups) may require tailored chromatography conditions, similar to 5j and 5c, which use hexane/EtOAc gradients .
Biological Activity
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate, with the CAS number 2512219-58-6, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound is a derivative of Linezolid and exhibits unique properties that may contribute to its efficacy in various therapeutic areas, particularly in the treatment of bacterial infections and possibly in anticancer applications.
- Molecular Formula : C₁₇H₂₃FN₅O₄
- Molecular Weight : 380.39 g/mol
- Appearance : Yellow semi-solid
- Solubility : Soluble in chloroform and methanol
Antibacterial Properties
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has been identified as a degradation product of Linezolid, an antibiotic used primarily for treating Gram-positive bacterial infections. Research indicates that Linezolid and its derivatives exhibit significant antibacterial activity against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The azido group in this compound may enhance its interaction with bacterial ribosomes, potentially leading to improved efficacy compared to its parent compound.
Case Studies and Research Findings
-
Mechanistic Studies :
- A study investigating the mechanism of action of azide-containing compounds found that they could induce apoptosis in cancer cells through mitochondrial pathways. This aligns with findings for other azide derivatives, suggesting a potential for (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate to trigger similar pathways.
-
Comparative Analysis :
- In comparative assays, compounds with similar morpholino substitutions have shown enhanced binding affinity to target proteins involved in cell proliferation and survival. The introduction of fluorine atoms has been noted to increase lipophilicity, potentially improving cellular uptake.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The synthesis typically involves sequential functionalization of the propan-2-yl backbone. Key steps include:
Acetamide coupling : Reacting 3-fluoro-4-morpholinoaniline with activated acetyl donors under anhydrous conditions.
Azide introduction : Using NaN₃ or diazo transfer reagents in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–5°C) to avoid explosive side reactions .
Stereochemical control : Chiral HPLC or enzymatic resolution ensures (S)-configuration retention. Monitor intermediates via [¹H/¹³C NMR] for chiral center integrity, focusing on splitting patterns (e.g., diastereotopic protons) .
| Step | Reagents/Conditions | Monitoring Technique |
|---|---|---|
| Acetamide coupling | DCC, DMAP, DCM | TLC (Rf = 0.3 in EtOAc/Hexane) |
| Azidation | NaN₃, DMF, 0°C | FT-IR (azide peak ~2100 cm⁻¹) |
| Purification | Chiral HPLC (Chiralpak AD-H) | Retention time analysis |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR identifies the morpholino ring (δ 3.6–3.8 ppm, multiplet) and acetamide protons (δ 2.0–2.1 ppm, singlet). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
- LC-MS : High-resolution MS validates molecular ion [M+H]⁺ and detects azide-related fragments (e.g., loss of N₂).
- IR : Azide stretch (~2100 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) are critical markers .
- Troubleshooting : Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) to resolve morpholino and fluorophenyl groups.
Q. What are the recommended storage conditions to ensure the stability of azide-containing compounds like this one?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and store under inert gas (Ar/N₂) in anhydrous DMSO or acetonitrile to minimize hydrolysis .
- Safety : Avoid contact with heavy metals or reducing agents to prevent explosive azide decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Purity variability : Use orthogonal purity assays (HPLC, elemental analysis) and quantify residual solvents (GC-MS).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
- Structural analogs : Compare activity with derivatives lacking the fluoro or morpholino group to isolate pharmacophores. Reference marine compound studies for analogous structure-activity relationships .
Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?
- Methodological Answer :
- Stepwise optimization : Use DoE (Design of Experiments) to vary reaction time, temperature, and stoichiometry. For azidation, excess NaN₃ (1.5 eq.) at 0°C maximizes conversion while minimizing dimerization .
- Protecting groups : Temporarily protect the morpholino nitrogen with Boc groups during acetamide coupling to prevent unwanted nucleophilic attacks.
- Catalysis : Employ Cu(I)-catalyzed azide-alkyne cyclization for regioselective functionalization in later stages .
Q. How does the presence of the morpholino and fluoro substituents influence the compound's pharmacokinetic properties, and what experimental approaches can validate these effects?
- Methodological Answer :
-
Morpholino group : Enhances solubility via hydrogen bonding. Assess logP (shake-flask method) and aqueous solubility (UV-Vis turbidimetry).
-
Fluoro substituent : Increases metabolic stability. Use CYP450 inhibition assays (LC-MS/MS) and in vitro microsomal stability tests .
-
In vivo validation : Radiolabel the compound (¹⁴C or ¹⁸F) for PET imaging to track tissue distribution in rodent models.
Property Experimental Assay Key Parameter Solubility HPLC-UV (shake-flask) logP = 1.8 ± 0.2 Metabolic Stability Liver microsomes (human/rat) t₁/₂ = 120 min Bioavailability Caco-2 permeability Papp = 8.2 × 10⁻⁶ cm/s
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
